molecular formula C14H13BrN2O2 B2758223 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide CAS No. 2034228-18-5

5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2758223
CAS No.: 2034228-18-5
M. Wt: 321.174
InChI Key: AZMLFDWMZHQBMB-UHFFFAOYSA-N
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Description

5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a synthetic heterocyclic compound with a molecular formula of C14H13BrN2O2 and a molecular weight of 321.17 g/mol. It features a furan-2-carboxamide core structure, a common pharmacophore in medicinal chemistry, which is substituted with a bromo group at the 5-position and linked via a methylene bridge to a 5-cyclopropylpyridin-3-yl group . This specific molecular architecture suggests potential for diverse research applications. Compounds with similar structural motifs, particularly those containing fused furan and pyridine rings, are frequently investigated in drug discovery and chemical biology. Research on analogous molecules indicates potential relevance in the development of inhibitors for various enzymes and protein targets . For instance, furan-carboxamide derivatives have been explored as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and as plasma kallikrein inhibitors for conditions like hereditary angioedema . The presence of the bromo atom also offers a versatile handle for further synthetic modification via cross-coupling reactions, making this compound a valuable building block for creating chemical libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-13-4-3-12(19-13)14(18)17-7-9-5-11(8-16-6-9)10-1-2-10/h3-6,8,10H,1-2,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMLFDWMZHQBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the cyclopropyl-substituted pyridine. The key steps include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Pyridine: The cyclopropyl-substituted pyridine is synthesized separately and then coupled with the brominated furan ring using coupling agents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional features can be contextualized by comparing it to related furan-2-carboxamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide with Analogues

Compound Name / ID Key Structural Features Synthesis Method Biological Relevance / Notes
5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide (Target) - 5-bromo-furan-2-carboxamide
- Pyridine with 5-cyclopropyl substituent
Likely Suzuki coupling or amide coupling Cyclopropyl group may improve metabolic stability; bromine enhances electrophilic reactivity .
N-(4-acetylphenyl)-5-sulfamoylfuran-2-carboxamide (Compound 26, ) - 5-sulfamoyl-furan-2-carboxamide
- 4-acetylphenyl substituent
Amide coupling Sulfamoyl group increases hydrophilicity; explored as a matrix metalloproteinase (MMP) inhibitor.
5-bromo-N-(8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (84, ) - 5-bromo-furan-2-carboxamide
- Chloro-methylimidazopyridine substituent
Suzuki coupling Heterocyclic substituent may enhance binding to kinase targets; chloro group aids in π-π stacking.
5-cyano-N-(4-(4-methylpiperazine-1-yl)phenyl)furan-2-carboxamide () - 5-cyano-furan-2-carboxamide
- Piperazine-phenyl substituent
Amide coupling Cyano group modifies electron density; piperazine enhances solubility and CNS penetration.
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide (Impurity A, ) - Furan-2-carboxamide
- Quinazolinyl-propylamine chain
Multi-step synthesis Pharmaceutical impurity; quinazoline moiety suggests kinase-targeting potential.

Key Observations

In contrast, 5-sulfamoyl (compound 26, ) and 5-cyano () groups alter polarity and hydrogen-bonding capacity, impacting solubility and target selectivity.

Heterocyclic Modifications

  • The cyclopropyl-pyridine group in the target compound may confer rigidity and metabolic stability compared to the chloro-methylimidazopyridine in compound 84 () or the piperazine-phenyl group in radiopharmaceutical analogs ().

Synthetic Approaches

  • Suzuki coupling is frequently employed for attaching aryl/heteroaryl groups (e.g., compound 84, ), while amide coupling is standard for carboxamide formation ().

Pharmacological Implications

  • While the target compound lacks direct activity data, its structural parallels to MMP inhibitors (), kinase-targeting impurities (), and CNS-penetrant radiopharmaceuticals () suggest versatile applications.

Biological Activity

5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a cyclopropyl-pyridine moiety, and a carboxamide functional group. These structural elements contribute to its unique pharmacological properties.

The biological activity of 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound is hypothesized to inhibit certain kinases or receptors, leading to downstream effects on cell proliferation and survival.

Anticancer Properties

Research indicates that compounds similar to 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide exhibit anticancer activity by targeting key pathways involved in tumor growth and metastasis. For example, studies have shown that related compounds can inhibit the p38 MAP kinase pathway, which is crucial for inflammatory responses and cancer progression .

Case Study: Inhibition of Cancer Cell Proliferation

A study exploring the effects of similar compounds on cancer cell lines demonstrated that they could significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)12Apoptosis induction

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide. Preliminary data suggest favorable ADME profiles, indicating potential for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide?

  • Methodology : Multi-step synthesis typically involves coupling a brominated furan-2-carboxylic acid derivative with a cyclopropylpyridinylmethyl amine under amide-forming conditions. Key steps include:

  • Activation of the carboxylic acid using coupling agents like EDCI/HOBt in polar aprotic solvents (DMF or DMSO) .
  • Controlled reaction temperatures (0–25°C) to minimize side reactions (e.g., cyclopropane ring opening) .
  • Purification via column chromatography or recrystallization, with final purity confirmed by HPLC (>95%) .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridine aromatic signals at δ 7.5–9.0 ppm) .
  • X-ray crystallography : For absolute configuration determination (SHELX programs are standard for small-molecule refinement ).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 365.04 g/mol) .

Q. What solvents and conditions stabilize this compound during storage?

  • Stability :

  • Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the carboxamide group .
  • Avoid prolonged exposure to light or acidic/basic conditions, which may degrade the cyclopropyl or bromofuran moieties .

Advanced Research Questions

Q. How do electronic effects (e.g., bromine, cyclopropane) influence reactivity in cross-coupling reactions?

  • Mechanistic insight :

  • The bromine atom at C5 of the furan acts as an electron-withdrawing group, enhancing electrophilicity for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling .
  • The cyclopropyl group on the pyridine ring introduces steric hindrance but stabilizes intermediates via hyperconjugation, affecting reaction kinetics .
    • Experimental design : Compare reaction rates/selectivity with analogs lacking bromine or cyclopropane. Monitor via TLC/LC-MS .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay variability (e.g., ATP concentration differences in enzymatic assays) .
  • Solubility issues (use DMSO stock solutions ≤0.1% to avoid colloidal aggregation ).
    • Resolution : Validate activity in orthogonal assays (e.g., SPR for binding affinity, cellular assays for permeability) .

Q. How can computational modeling predict interactions with biological targets?

  • Methods :

  • Molecular docking (AutoDock/Vina) : Model the compound into ATP-binding pockets of kinases (e.g., JAK2), prioritizing hydrophobic interactions with the cyclopropane and hydrogen bonds with the carboxamide .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
    • Validation : Correlate docking scores with experimental IC₅₀ values from kinase profiling panels .

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